molecular formula C10H7BrO3 B1277004 3-Bromo-7-hydroxy-4-methylchromen-2-one CAS No. 55977-10-1

3-Bromo-7-hydroxy-4-methylchromen-2-one

Cat. No. B1277004
CAS RN: 55977-10-1
M. Wt: 255.06 g/mol
InChI Key: FVTBEDLKPPVXNH-UHFFFAOYSA-N
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Description

3-Bromo-7-hydroxy-4-methylchromen-2-one (3-B-7-H-4-MC) is a synthetic compound that has been studied for its potential applications in a variety of fields. It is a member of the chromenone family of compounds, which are known for their anti-inflammatory, anti-fungal, and antioxidant properties. 3-B-7-H-4-MC has been studied in a variety of laboratory settings, including in vitro experiments and animal models.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study by Shelke et al. (2005) explored the synthesis of 7-[(4-substituted phenyl-piperazin-1-yl)-alkoxyl]-4-methylchromene-2-ones, using 7-hydroxy-4-methylchromene-2-one as a precursor. The resulting compounds exhibited potential as atypical antipsychotics, showing dopaminergic and serotonergic antagonistic activity, which is significant for treating disorders like schizophrenia (Shelke et al., 2005).

Novel Synthesis Routes

Janecki and Wąsek (2004) developed a novel synthesis route for 3-Methylidenechroman-2-ones and 3-methylchromen-2-ones. This process involved Michael addition and Horner–Wadsworth–Emmons reaction, leading to efficient synthesis of these compounds, which are crucial in various chemical syntheses (Janecki & Wąsek, 2004).

Chemoselective Transformations

Mal et al. (2015) demonstrated the use of PPh3·HBr-DMSO for various one-step transformations to create synthetically useful building blocks like flavones and 4H-thiochromen-4-ones. This method offers superior yield and substrate scope compared to existing alternatives, highlighting its utility in organic synthesis (Mal et al., 2015).

Polymer Synthesis and Metal Ion Chelation

Hallensleben and Mödler (1998) synthesized monomers based on 4-bromo-7-hydroxy-3-methylindan-1-one, leading to polymers with chelating abilities towards various metal ions. This study is significant for understanding the interaction of these polymers with different metal ions, which is vital in materials science and metal recovery processes (Hallensleben & Mödler, 1998).

Substituted Chromen-4-ones Synthesis

Li et al. (2009) described a synthesis process for substituted 2-aroyl-3-methylchromen-4-one from isovanillin, involving various reactions like isomerization and cyclization. This study contributes to the field of organic chemistry by providing new methods for synthesizing chromen-4-ones, which have multiple applications in drug development and material science (Li et al., 2009).

Safety and Hazards

The compound is associated with several hazard statements: H302, H315, H319, H332, H335 . Precautionary measures include P261, P280, P305, P338, P351 . The signal word for this compound is "Warning" .

properties

IUPAC Name

3-bromo-7-hydroxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3/c1-5-7-3-2-6(12)4-8(7)14-10(13)9(5)11/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTBEDLKPPVXNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50416697
Record name 3-bromo-7-hydroxy-4-methylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55977-10-1
Record name 55977-10-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167576
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-bromo-7-hydroxy-4-methylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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